molecular formula C14H19F4NS B15094512 (3-Fluoro-benzyl)-(3-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine

(3-Fluoro-benzyl)-(3-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine

Cat. No.: B15094512
M. Wt: 309.37 g/mol
InChI Key: GKKVVFMLDLLTPB-UHFFFAOYSA-N
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Description

(3-Fluoro-benzyl)-(3-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine is a complex organic compound characterized by the presence of fluorine, methyl, and trifluoromethylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-benzyl)-(3-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include the use of automated systems for precise control of temperature, pressure, and reaction time. Industrial methods also focus on optimizing the use of reagents and minimizing waste to enhance the overall efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-benzyl)-(3-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenated precursors, nucleophiles like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

(3-Fluoro-benzyl)-(3-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Fluoro-benzyl)-(3-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluoro-benzyl)-(3-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine stands out due to its unique combination of fluorine, methyl, and trifluoromethylsulfanyl groups, which confer distinct chemical and physical properties. These features make it valuable for specific applications in research and industry, where such properties are desirable.

Properties

Molecular Formula

C14H19F4NS

Molecular Weight

309.37 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-4-methyl-1-(trifluoromethylsulfanyl)pentan-2-amine

InChI

InChI=1S/C14H19F4NS/c1-10(2)6-13(9-20-14(16,17)18)19-8-11-4-3-5-12(15)7-11/h3-5,7,10,13,19H,6,8-9H2,1-2H3

InChI Key

GKKVVFMLDLLTPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CSC(F)(F)F)NCC1=CC(=CC=C1)F

Origin of Product

United States

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